N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(1-(Thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-linked acetamide derivative featuring a thiophene-2-carbonyl-substituted indolin core. Its structure comprises three key moieties:
- Acetamide group: Provides hydrogen-bonding capacity and metabolic stability.
- Sulfamoyl bridge: Enhances solubility and serves as a linker for pharmacophore assembly.
This compound is hypothesized to exhibit biological activity due to structural similarities with known analgesics and anti-inflammatory agents .
Properties
IUPAC Name |
N-[4-[[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14(25)22-16-6-8-18(9-7-16)30(27,28)23-17-5-4-15-10-11-24(19(15)13-17)21(26)20-3-2-12-29-20/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDFMIJSPNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an indole moiety, a thiophene ring, and a sulfamoyl group, which may contribute to its diverse biological activities.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics enable it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, compounds with similar structures have shown promising results in inhibiting bacterial growth and exhibiting anticancer properties by inducing apoptosis in tumor cells .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For example, some derivatives have demonstrated significant bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism includes inhibition of protein synthesis and nucleic acid production.
Anticancer Potential
The anticancer activity of similar compounds has been evaluated against various cancer cell lines. Studies have shown that specific derivatives can induce apoptosis in A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving caspase activation and DNA synthesis inhibition . These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Table 1: Biological Activity Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Bactericidal (MIC 15.625–125 μM) | |
| Anticancer | A549, C6 cell lines | Induction of apoptosis | |
| Antifungal | Candida spp. | Biofilm inhibition |
Structural Analysis and Comparisons
The structural uniqueness of this compound lies in its combination of the indole and thiophene rings along with the sulfamoyl group. This configuration enhances its binding affinity to biological targets compared to other compounds lacking these specific groups .
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole, Thiophene, Sulfamoyl | Antimicrobial, Anticancer |
| 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | Indole, Thiophene, Chloro, Methoxy | Antimicrobial |
| 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | Indole, Thiophene, Methoxy | Antimicrobial, Potential anticancer |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide exhibits significant antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics. For instance, derivatives of sulfamoyl compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that compounds with indoline and sulfamoyl moieties can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Cancer Therapeutics
Some studies have indicated that derivatives of indoline compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a thiophene ring may enhance the interaction with biological targets, increasing the efficacy of these compounds in cancer therapy .
Industrial Applications
Pharmaceutical Development
Due to its diverse biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
Material Science
The compound's unique chemical properties may also lead to applications in material science, particularly in developing organic semiconductors or sensors due to the presence of conjugated systems within its structure.
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of sulfamoyl derivatives, this compound demonstrated significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory effects of indoline derivatives showed that this compound inhibited the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Features and Substitutions
Key Observations :
- The target compound’s indolin-thiophene moiety distinguishes it from simpler phenyl-sulfamoyl-acetamides (e.g., Compounds 35, 37), which feature nitrogen-containing heterocycles (piperazine) linked to sulfamoyl groups.
- Compared to isoindoline dione derivatives (CF6), the indolin core in the target compound may confer different conformational flexibility and binding affinity due to reduced steric bulk.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s higher logP compared to Compounds 35 and 37 suggests superior lipid solubility, which may enhance CNS penetration but reduce aqueous solubility.
Q & A
Q. What are the common synthetic routes for N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide in academic settings?
The synthesis typically involves multi-step reactions, including sulfamoylation and acetylation. A validated approach involves:
- Condensation of a thiophene-2-carbonyl group with an indoline core.
- Sulfamoylation at the indolin-6-yl position using sulfonyl chlorides.
- Final acetylation via refluxing with acetic anhydride, as demonstrated in analogous acetamide syntheses . Characterization often employs HPLC and TLC to monitor intermediate purity.
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Key techniques include:
- NMR (¹H/¹³C): To verify aromatic proton environments and acetyl/thiophene substituents.
- IR Spectroscopy : Confirming carbonyl (C=O) stretches (~1650–1750 cm⁻¹) from acetamide and thiophene groups.
- Mass Spectrometry (HRMS) : For exact molecular weight validation.
- X-ray Crystallography : Resolves stereochemical ambiguities, as applied to structurally related N-arylacetamides .
Q. What safety protocols are recommended for handling this compound in the laboratory?
General acetamide safety guidelines include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders.
- Immediate first-aid measures (e.g., rinsing eyes with water for 15 minutes, consulting a physician for ingestion) .
- Storage in airtight containers away from moisture and oxidizers .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses of this compound?
Strategies to improve efficiency:
- Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity, as shown in related sulfonamide-acetamide syntheses .
- Catalytic Optimization : Screening palladium or copper catalysts for coupling steps.
- Purification Techniques : Use of flash chromatography or recrystallization to isolate intermediates with >95% purity .
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Methodological steps:
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
Based on structural analogs:
- In Vitro Assays : Test antiproliferative effects using adenocarcinoma cell lines (e.g., MTT assays) .
- Enzyme Inhibition Studies : Screen against targets like RORα/γ, leveraging structural insights from sulfur-containing heterocycles .
- Molecular Docking : Predict binding affinities to thiophene-recognizing enzymes (e.g., cytochrome P450 isoforms) .
Q. How can researchers address solubility challenges during bioactivity testing?
- Use co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability.
- Formulate as nanoparticles or liposomes to enhance aqueous dispersion.
- Validate solubility via dynamic light scattering (DLS) or HPLC-UV quantification .
Data Contradiction and Validation
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Document reaction parameters (temperature, solvent purity, stirring rates).
- Share raw spectral data (NMR, IR) in open-access repositories.
- Cross-validate with independent synthetic routes, such as Betti base-mediated condensations .
Q. How can conflicting bioactivity results (e.g., varying IC₅₀ values) be reconciled?
- Standardize assay conditions (cell passage number, serum concentration).
- Use positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves in triplicate to assess statistical significance .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
